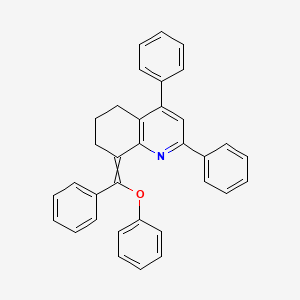
Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl- is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl- typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroquinoline core, which can be achieved by the reaction of pyridine with 1,4-dichlorobutane under inert atmosphere conditions . The phenoxyphenylmethylene and diphenyl groups are then introduced through subsequent reactions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, yield, and cost-effectiveness. Large-scale production would require careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the tetrahydroquinoline core, potentially leading to different hydrogenated forms.
Substitution: The phenoxyphenylmethylene and diphenyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives.
Scientific Research Applications
Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Hydroxyquinoline: A hydroxylated derivative with different biological activities.
4-Hydroxyquinoline: Another hydroxylated derivative with unique properties.
Uniqueness
Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its tetrahydroquinoline core and phenoxyphenylmethylene and diphenyl groups make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89409-20-1 |
|---|---|
Molecular Formula |
C34H27NO |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
8-[phenoxy(phenyl)methylidene]-2,4-diphenyl-6,7-dihydro-5H-quinoline |
InChI |
InChI=1S/C34H27NO/c1-5-14-25(15-6-1)31-24-32(26-16-7-2-8-17-26)35-33-29(31)22-13-23-30(33)34(27-18-9-3-10-19-27)36-28-20-11-4-12-21-28/h1-12,14-21,24H,13,22-23H2 |
InChI Key |
WOPGHHVYGUTVHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=C(C3=CC=CC=C3)OC4=CC=CC=C4)C1)N=C(C=C2C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















